Carbetocin acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

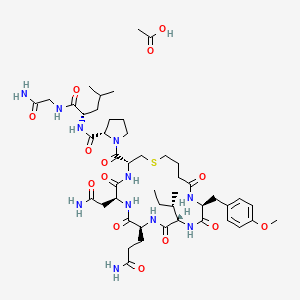

acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H69N11O12S.C2H4O2/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59;1-2(3)4/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64);1H3,(H,3,4)/t25-,28-,29-,30-,31-,32-,33-,38-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSBRHKQUFVWPU-AJDWMHSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H73N11O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1048.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Deep Dive into the Molecular Interactions of Carbetocin Acetate with Oxytocin Receptors

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the mechanism of action of carbetocin acetate, a long-acting synthetic analogue of oxytocin, at the human oxytocin receptor (OTR). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the nuanced molecular interactions and downstream signaling pathways that differentiate carbetocin from endogenous oxytocin.

Executive Summary

This compound is a potent uterotonic agent utilized in the prevention of postpartum hemorrhage.[1][2] Its efficacy is rooted in its specific interaction with oxytocin receptors in the myometrium, leading to sustained uterine contractions.[1][3] However, its pharmacological profile extends beyond simple agonism, exhibiting unique characteristics in terms of receptor binding, signal transduction, and receptor fate. This guide details these molecular intricacies, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Receptor Binding and Affinity

Carbetocin binds with high affinity to the human oxytocin receptor, a class A G-protein coupled receptor (GPCR).[4][5] While its affinity is slightly lower than that of native oxytocin, it is highly selective for the OTR over the structurally related vasopressin V1a and V1b receptors, at which it may act as a competitive antagonist.[6][7] This selectivity is a key feature distinguishing it from oxytocin, which can activate vasopressin receptors.[6]

Quantitative Binding Data

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| Carbetocin | Human Oxytocin Receptor (hOTR) | 7.0 nM | [6] |

| Carbetocin | Human Oxytocin Receptor (hOTR) | 7.1 nM | [4] |

| Oxytocin | Human Oxytocin Receptor (hOTR) | 0.71 nM | [6] |

| Carbetocin | Rat V1a Receptor | 7.24 nM | [6] |

| Carbetocin | Rat V2 Receptor | 61.3 nM | [8] |

Signal Transduction: A Tale of Functional Selectivity

Upon binding to the OTR, carbetocin initiates a cascade of intracellular events. The OTR primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium, culminating in smooth muscle contraction.[2]

A pivotal aspect of carbetocin's mechanism is its functional selectivity. Unlike oxytocin, which can activate OTR coupling to multiple G-protein subtypes (Gq, Gi, and Go), carbetocin selectively activates the Gq pathway.[6][10] This biased agonism contributes to its distinct physiological effects. Furthermore, carbetocin acts as a partial agonist at the OTR/Gq coupling, inducing a maximal response that is approximately 45-50% of that achieved by oxytocin.[6][8]

Functional Potency and Efficacy

| Compound | Pathway | Potency (EC50) | Efficacy (relative to Oxytocin) | Reference |

| Carbetocin | OTR/Gq Activation | 48.8 ± 16.09 nM | ~45% | [6] |

| Oxytocin | OTR/Gq Activation | 9.7 ± 4.43 nM | 100% | [6] |

| Carbetocin | Uterine Contraction | 48.0 ± 8.20 nM | ~50% | [8] |

| Oxytocin | Uterine Contraction | 5.62 ± 1.22 nM | 100% | [8] |

Receptor Internalization and Recycling: A Divergent Path

A striking difference between carbetocin and oxytocin lies in the regulation of the oxytocin receptor following agonist binding. Oxytocin-induced OTR activation leads to receptor desensitization and internalization through a classical β-arrestin-dependent pathway.[11][12] This process is crucial for attenuating the signal and is followed by receptor recycling back to the plasma membrane.[6]

In stark contrast, carbetocin promotes OTR internalization via a novel, β-arrestin-independent mechanism.[6][7][10] This unique pathway has significant implications for the duration of carbetocin's action. Following carbetocin-induced internalization, the OTR does not recycle back to the cell surface and remains within the cell.[6][7] This lack of recycling may contribute to the prolonged therapeutic effect of carbetocin.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and their distinctions.

Figure 1: Comparative signaling pathways of oxytocin and carbetocin at the oxytocin receptor.

Experimental Protocols

Radioligand Binding Assay for OTR

This protocol outlines the determination of binding affinity (Ki) of carbetocin for the human oxytocin receptor.

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human oxytocin receptor.

-

Harvest cells and resuspend in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

-

Homogenize the cell suspension and centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine protein concentration.[9]

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of radiolabeled oxytocin (e.g., [3H]-oxytocin).

-

Add increasing concentrations of unlabeled carbetocin (competitor).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Figure 2: Workflow for a competitive radioligand binding assay.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation

This protocol details the measurement of Gq protein activation by carbetocin using a BRET-based biosensor.

-

Cell Culture and Transfection:

-

Culture HEK293 cells.

-

Co-transfect the cells with plasmids encoding the human oxytocin receptor and a BRET-based Gq biosensor. The biosensor typically consists of a Gαq subunit fused to a Renilla luciferase (Rluc) and a Gγ subunit fused to a green fluorescent protein (GFP).[6]

-

-

BRET Assay:

-

Plate the transfected cells in a 96-well plate.

-

Wash the cells with assay buffer.

-

Add the luciferase substrate (e.g., coelenterazine h).

-

Add varying concentrations of carbetocin or oxytocin.

-

Measure the light emission at two wavelengths corresponding to the luciferase and GFP using a plate reader capable of BRET measurements.

-

-

Data Analysis:

-

Calculate the BRET ratio (emission of GFP / emission of Rluc).

-

A decrease in the BRET ratio indicates G-protein activation due to a conformational change in the G-protein complex upon receptor activation.[6]

-

Plot the change in BRET ratio against the logarithm of the agonist concentration.

-

Determine the EC50 value from the resulting dose-response curve.

-

Figure 3: Workflow for a BRET assay to measure G-protein activation.

Conclusion

This compound's mechanism of action at the oxytocin receptor is multifaceted and distinct from that of endogenous oxytocin. Its high selectivity, biased agonism towards the Gq pathway, and unique β-arrestin-independent internalization and lack of recycling contribute to its prolonged and effective clinical profile. Understanding these molecular details is paramount for the development of novel therapeutics targeting the oxytocin system and for optimizing the clinical application of existing drugs. This guide provides a foundational understanding for researchers and drug development professionals engaged in this field.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Carbetocin? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Carbetocin | Oxytocin receptor agonist | Probechem Biochemicals [probechem.com]

- 6. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]

What is the chemical structure of Carbetocin acetate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbetocin acetate is a long-acting synthetic analogue of the human hormone oxytocin. It is a potent agonist of the oxytocin receptor (OTR) and is primarily used for the prevention of uterine atony and postpartum hemorrhage. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It details the signaling pathways activated upon receptor binding and provides an overview of key experimental methodologies used in its characterization.

Chemical Structure and Identity

Carbetocin is a cyclic nonapeptide with a disulfide bridge replaced by a thioether linkage, which contributes to its longer half-life compared to endogenous oxytocin. The acetate salt is the common pharmaceutical form.

-

Chemical Name: (S)-1-((3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-((S)-sec-butyl)-15-(4-methoxybenzyl)-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentaazacycloicosane-3-carbonyl)-N-((S)-1-((2-amino-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)pyrrolidine-2-carboxamide acetate[1]

Physicochemical and Pharmacological Properties

This compound exhibits distinct physicochemical and pharmacological properties that underpin its clinical utility. The following table summarizes key quantitative data.

| Property | Value | References |

| Receptor Binding Affinity (Ki) | ||

| Oxytocin Receptor (OTR) | 7.1 nM | [4][5][7][8] |

| Vasopressin V1a Receptor | 7.24 nM (rat) | [9] |

| Vasopressin V2 Receptor | 61.3 nM (rat) | [3][6][9] |

| Functional Activity | ||

| OTR/Gq Coupling (EC50) | 48.8 ± 16.09 nM | [10] |

| Uterine Contraction (EC50) | 48.0 ± 8.20 nM (rat myometrial strips) | [9] |

| Antagonism of Oxytocin-induced Contraction (pA2) | 8.21 | [3][6][9] |

| Pharmacokinetics (Human) | ||

| Half-life (t1/2) | ~40 minutes | [11] |

| Bioavailability (Intramuscular) | ~80% | [12] |

| Onset of Action (Intravenous) | Within 1.2 ± 0.5 minutes | [13] |

| Duration of Action | Approximately 1 hour | [13] |

Mechanism of Action and Signaling Pathway

Carbetocin exerts its effects primarily through selective binding to and activation of the oxytocin receptor, a G-protein coupled receptor (GPCR). Upon binding, Carbetocin selectively activates the Gq alpha subunit of the heterotrimeric G-protein complex. This initiates a downstream signaling cascade that leads to the physiological effects of the drug, most notably the contraction of uterine smooth muscle.

A key feature of Carbetocin's action is its functional selectivity. Unlike oxytocin, which can couple to multiple G-proteins and recruit β-arrestins, Carbetocin demonstrates a strong preference for the Gq pathway. Furthermore, Carbetocin induces OTR internalization through a β-arrestin-independent mechanism and does not promote receptor recycling back to the plasma membrane.[10] This unique signaling profile may contribute to its prolonged duration of action.

Caption: Carbetocin Signaling Pathway via Gq Activation.

Experimental Protocols

The characterization of Carbetocin's pharmacological profile involves a variety of in vitro and in vivo experimental techniques. Below are overviews of key methodologies.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of Carbetocin for the oxytocin receptor and other related receptors, such as vasopressin receptors.

General Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the receptor of interest (e.g., CHO cells transfected with the human oxytocin receptor).

-

Radioligand Binding: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-Oxytocin) is incubated with the prepared membranes.

-

Competitive Binding: The radioligand is co-incubated with increasing concentrations of unlabeled Carbetocin.

-

Separation and Detection: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration. The amount of bound radioactivity is then quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of Carbetocin that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

A more advanced technique, Bioluminescence Resonance Energy Transfer (BRET), can also be used to study ligand-receptor interactions in live cells in real-time.[10]

In Vitro Uterine Contraction Assays

Objective: To assess the functional activity (EC50 and intrinsic activity) of Carbetocin in inducing smooth muscle contraction.

General Methodology:

-

Tissue Preparation: Strips of myometrium are dissected from the uterus of a suitable animal model (e.g., rat) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Isometric Tension Recording: The muscle strips are connected to an isometric force transducer to record changes in tension.

-

Cumulative Concentration-Response Curve: After an equilibration period, cumulative concentrations of Carbetocin are added to the organ bath, and the resulting contractile responses are recorded.

-

Data Analysis: The magnitude of the contraction is plotted against the logarithm of the Carbetocin concentration to generate a concentration-response curve. From this curve, the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) can be determined.

To assess antagonistic properties, the same procedure is followed, but the tissue is pre-incubated with Carbetocin before generating a concentration-response curve for oxytocin.[9]

Caption: General Experimental Workflows.

Conclusion

This compound is a well-characterized oxytocin receptor agonist with a distinct pharmacological profile that confers a prolonged duration of action. Its selective activation of the Gq signaling pathway and its unique receptor interaction dynamics are key to its clinical efficacy in preventing postpartum hemorrhage. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of novel oxytocic agents.

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 1631754-28-3 [chemicalbook.com]

- 4. medkoo.com [medkoo.com]

- 5. abmole.com [abmole.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | CAS#:37025-55-1 | Chemsrc [chemsrc.com]

- 8. tga.gov.au [tga.gov.au]

- 9. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. anesthesiology.queensu.ca [anesthesiology.queensu.ca]

- 12. portal.research.lu.se [portal.research.lu.se]

- 13. ferring.ca [ferring.ca]

A Deep Dive into the Molecular Distinctions Between Carbetocin Acetate and Oxytocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbetocin acetate, a synthetic analogue of oxytocin, is a uterotonic agent engineered for enhanced stability and prolonged duration of action. While both molecules exert their primary physiological effects through the oxytocin receptor (OTR), their nuanced molecular differences lead to distinct pharmacological profiles. This in-depth technical guide elucidates the core molecular, structural, and signaling distinctions between this compound and oxytocin, providing a comprehensive resource for researchers and drug development professionals. This guide details the structural modifications of carbetocin, presents comparative quantitative data on their receptor binding and functional activity, outlines detailed experimental protocols for their characterization, and visualizes the key signaling pathways involved.

Introduction

Oxytocin is a nonapeptide hormone pivotal in uterine contraction during labor and lactation. However, its clinical utility is hampered by a short half-life. Carbetocin was developed to overcome this limitation, incorporating key structural modifications that confer resistance to enzymatic degradation and prolong its therapeutic effect. Understanding the molecular underpinnings of these differences is crucial for optimizing clinical applications and guiding the development of novel OTR-targeting therapeutics.

Molecular and Structural Differences

The primary structure of oxytocin is a cyclic nonapeptide with a disulfide bridge between the cysteine residues at positions 1 and 6. Carbetocin incorporates several critical modifications to this foundational structure:

-

Deamination at Position 1: The N-terminal cysteine of oxytocin is deaminated in carbetocin. This modification removes the free amino group, rendering the molecule resistant to degradation by aminopeptidases.

-

Carba-1 Substitution: The disulfide bond between cysteine-1 and cysteine-6 in oxytocin is replaced with a more stable carba-1 (thioether) bridge in carbetocin. This enhances the molecule's stability and resistance to reduction.

-

Methylation of Tyrosine at Position 2: The hydroxyl group of the tyrosine residue at position 2 is methylated. This modification is thought to contribute to the prolonged half-life of carbetocin.

These modifications collectively enhance the pharmacokinetic profile of carbetocin, resulting in a significantly longer duration of action compared to oxytocin.

Comparative Pharmacological Data

The structural alterations in carbetocin translate to distinct pharmacological properties. The following tables summarize the key quantitative differences between carbetocin and oxytocin.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Ki (nM) | Reference |

| Oxytocin | Human OTR | ~0.71 | [1] |

| Carbetocin | Human OTR | ~7 | [1] |

| Oxytocin | Rat V1aR | - | [1] |

| Carbetocin | Rat V1aR | ~7.24 | [1] |

| Carbetocin | Rat V2R | ~61.3 | [2] |

Table 2: Functional Activity at the Oxytocin Receptor

| Parameter | Oxytocin | Carbetocin | Reference |

| Gq Protein Activation (BRET Assay) | |||

| EC50 | ~9.7 ± 4.43 nM | ~48.8 ± 16.09 nM | [1] |

| Maximal Activation (BRETmax) | 100% (Reference) | ~45 ± 6% | [1] |

| Myometrial Contraction (in vitro) | |||

| EC50 | ~5.62 ± 1.22 nM | ~48.0 ± 8.20 nM | [2] |

| Maximal Contractile Effect (Emax) | ~5.22 ± 0.26 g | ~2.70 ± 0.12 g | [2] |

Table 3: Pharmacokinetic Properties

| Parameter | Oxytocin | Carbetocin | Reference |

| Half-life | 4-10 minutes | ~40 minutes | [3][4] |

Signaling Pathways

Both oxytocin and carbetocin mediate their effects through the oxytocin receptor, a G-protein coupled receptor (GPCR). However, evidence suggests a biased agonism for carbetocin.

Oxytocin Receptor Signaling Cascade

Upon ligand binding, the OTR primarily couples to Gαq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key driver of myometrial contraction. Oxytocin can also activate other G-proteins and recruit β-arrestins, leading to receptor desensitization and internalization.

Carbetocin's Biased Agonism

Recent studies indicate that carbetocin acts as a functionally selective agonist at the OTR.[1][5] It preferentially activates the Gq signaling pathway while showing significantly reduced or no recruitment of β-arrestins.[3][6] This biased agonism may contribute to its prolonged effect by avoiding rapid receptor desensitization and internalization that is typically mediated by β-arrestin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare carbetocin and oxytocin.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of carbetocin and oxytocin to the OTR.

Workflow Diagram:

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human oxytocin receptor.

-

Harvest cells and resuspend in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors).

-

Homogenize the cell suspension and centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with lysis buffer and resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Determine protein concentration using a BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand ([³H]-Oxytocin, final concentration ~1 nM), and 50 µL of competing ligand (carbetocin or unlabeled oxytocin) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For total binding, add 50 µL of binding buffer instead of a competitor.

-

For non-specific binding, add a high concentration of unlabeled oxytocin (e.g., 1 µM).

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (e.g., 20-40 µg protein/well).

-

Incubate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration and Quantification:

-

Terminate the reaction by rapid filtration through GF/C filter plates pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and add scintillation cocktail.

-

Measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.

-

Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This assay measures the functional consequence of OTR activation via the Gq pathway.

Methodology:

-

Cell Culture and Labeling:

-

Plate HEK293 cells expressing the OTR in 24-well plates.

-

Label the cells by incubating overnight with myo-[³H]-inositol (1 µCi/mL) in inositol-free DMEM.

-

-

Assay Performance:

-

Wash the cells with serum-free DMEM.

-

Pre-incubate the cells with assay buffer (e.g., HBSS containing 20 mM LiCl) for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Stimulate the cells with varying concentrations of carbetocin or oxytocin for 60 minutes at 37°C.

-

-

Extraction and Quantification of Inositol Phosphates:

-

Terminate the stimulation by adding ice-cold 0.5 M trichloroacetic acid (TCA).

-

Incubate on ice for 30 minutes.

-

Separate the total inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

Elute the total IPs with 1 M ammonium formate / 0.1 M formic acid.

-

Measure the radioactivity of the eluate by scintillation counting.

-

-

Data Analysis:

-

Plot the radioactivity (counts per minute, CPM) against the log concentration of the agonist.

-

Determine the EC₅₀ value (concentration of agonist that produces 50% of the maximal response) using non-linear regression.

-

Ex Vivo Uterine Strip Contractility Assay

This assay assesses the physiological effect of carbetocin and oxytocin on uterine muscle contraction.

Methodology:

-

Tissue Preparation:

-

Obtain myometrial biopsies from consenting patients undergoing cesarean section.

-

Dissect the myometrium into longitudinal strips (e.g., 2 x 10 mm) in Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose) gassed with 95% O₂ / 5% CO₂.

-

-

Organ Bath Setup:

-

Mount the myometrial strips in organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O₂ / 5% CO₂.

-

Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply a resting tension of 1-2 g and allow the strips to equilibrate for at least 60 minutes, with regular washing, until spontaneous contractions stabilize.

-

-

Experimental Procedure:

-

Record baseline spontaneous contractile activity.

-

Add carbetocin or oxytocin in a cumulative, concentration-dependent manner (e.g., 10⁻¹⁰ to 10⁻⁶ M) to the organ baths.

-

Allow the tissue to respond to each concentration for a set period (e.g., 15 minutes) before adding the next concentration.

-

-

Data Analysis:

-

Measure the amplitude and frequency of contractions.

-

Calculate the area under the curve (AUC) as an integrated measure of contractility.

-

Construct concentration-response curves by plotting the contractile response (e.g., % of maximal response) against the log concentration of the agonist.

-

Determine the EC₅₀ and Emax values from the concentration-response curves.

-

Conclusion

The molecular modifications of this compound confer a distinct pharmacological profile compared to its parent compound, oxytocin. Its enhanced stability and prolonged duration of action are direct consequences of its altered chemical structure. Furthermore, the emerging evidence of biased agonism at the oxytocin receptor, favoring the Gq signaling pathway over β-arrestin recruitment, provides a molecular explanation for its sustained uterotonic effect. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and characterization of carbetocin, oxytocin, and novel oxytocin receptor modulators, ultimately contributing to the advancement of obstetric care and the development of more effective therapeutics.

References

- 1. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Carbetocin Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbetocin acetate, a long-acting synthetic analogue of oxytocin, is a critical therapeutic agent in obstetrics, primarily for the prevention of postpartum hemorrhage. Its enhanced stability and prolonged duration of action compared to endogenous oxytocin offer significant clinical advantages. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. It includes a detailed examination of its absorption, distribution, metabolism, and excretion (ADME) profiles across various species, a thorough description of its molecular mechanism of action, and detailed experimental protocols for its preclinical and clinical evaluation. Quantitative data are presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this essential drug.

Introduction

This compound is an octapeptide analogue of oxytocin, modified to increase its half-life and duration of action. It is a selective oxytocin receptor (OTR) agonist, exerting its primary effect on the uterine myometrium to stimulate powerful contractions. This uterotonic activity is fundamental to its clinical efficacy in preventing uterine atony, the leading cause of postpartum hemorrhage. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is paramount for its optimal and safe use in clinical practice and for the development of new therapeutic applications.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by rapid absorption after intramuscular administration and a significantly longer half-life compared to oxytocin. Its elimination is primarily through non-renal pathways.

Absorption

Following intramuscular (IM) administration, this compound is rapidly absorbed into the systemic circulation. In nonpregnant women, peak plasma concentrations are reached in less than 30 minutes.[1][2] The absolute bioavailability of Carbetocin following IM injection is approximately 80% in humans and over 80% in cows.[1][2][3]

Distribution

The volume of distribution of this compound has not been extensively detailed in publicly available literature but is a key parameter in its pharmacokinetic profile.

Metabolism and Excretion

This compound is primarily eliminated through non-renal routes, with only about 0.7% of the administered dose being excreted unchanged in the urine in nonpregnant women.[1][2] This suggests that, similar to oxytocin, it undergoes significant metabolic degradation.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in various species.

| Parameter | Human (Non-pregnant Women) | Source |

| Administration Route | Intravenous (IV) | [1][2] |

| Dose | 0.4 mg | [1][2] |

| Distribution Half-life (t½α) | 5.5 ± 1.6 minutes | [1][2] |

| Elimination Half-life (t½β) | 41.0 ± 11.9 minutes | [1][2] |

| Administration Route | Intravenous (IV) | [1][2] |

| Dose | 0.8 mg | [1][2] |

| Distribution Half-life (t½α) | 6.1 ± 1.2 minutes | [1][2] |

| Elimination Half-life (t½β) | 42.7 ± 10.6 minutes | [1][2] |

| Administration Route | Intramuscular (IM) | [1][2] |

| Time to Peak (Tmax) | < 30 minutes | [1][2] |

| Bioavailability (F) | ~80% | [1][2] |

| Parameter | Cows | Gilts | Source |

| Administration Route | IV | IM | IV |

| Dose | 350 µ g/animal | 350 µ g/animal | 70 µ g/animal |

| Elimination Half-life (t½λz) | 0.58 ± 0.13 h | 0.85 ± 0.15 h | 0.53 ± 0.11 h |

| Tmax | - | 0.28 ± 0.05 h | - |

| Cmax | 10.91 ± 1.23 ng/mL | 5.12 ± 0.87 ng/mL | 12.34 ± 1.56 ng/mL |

| AUC (0-t) | 6.87 ± 0.98 ng·h/mL | 5.54 ± 0.76 ng·h/mL | 7.98 ± 1.02 ng·h/mL |

| Bioavailability (F) | - | >80% | - |

Pharmacodynamics of this compound

This compound is a potent oxytocin receptor agonist with a distinct signaling profile that underlies its prolonged uterotonic effects.

Mechanism of Action

This compound selectively binds to and activates oxytocin receptors (OTR), which are G-protein coupled receptors.[4] Specifically, it activates the Gq signaling pathway.[1][5] This activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with calmodulin, activate myosin light chain kinase, leading to the phosphorylation of myosin and subsequent uterine smooth muscle contraction.[1][5]

A significant feature of Carbetocin's mechanism is that it promotes the internalization of the oxytocin receptor through a β-arrestin-independent pathway and does not induce receptor recycling back to the plasma membrane.[1][5] This is in contrast to oxytocin and may contribute to its sustained duration of action.

Signaling Pathway Diagram

Caption: this compound Signaling Pathway in Myometrial Cells.

In Vivo Effects

In vivo, this compound produces a rapid onset of uterine contraction. Intravenous administration in postpartum women leads to a tetanic contraction within 2 minutes, lasting approximately 6 minutes, followed by rhythmic contractions for about an hour.[6] Intramuscular injection results in a tetanic contraction in under 2 minutes, lasting about 11 minutes, followed by rhythmic contractions for up to 119 minutes.[6]

Quantitative Pharmacodynamic Data

| Parameter | Value | Species/System | Source |

| Ki (Oxytocin Receptor) | 7.1 nM | - | [4] |

| EC50 (Uterine Contraction) | 12,090 pM | Human ex vivo | [7] |

| EC50 (Uterine Contraction) | 2,718 pM | Mouse ex vivo | [7] |

Experimental Protocols

The following sections detail standardized protocols for the in vivo evaluation of this compound.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical in vivo pharmacokinetic study of this compound in Sprague-Dawley rats.

4.1.1. Experimental Workflow Diagram

Caption: Experimental Workflow for a Preclinical Pharmacokinetic Study.

4.1.2. Methodology

-

Animals: Male or female Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Dosing: this compound is formulated in a suitable vehicle (e.g., saline). For intravenous (IV) administration, the drug is administered as a bolus dose via the tail vein. For intramuscular (IM) administration, the drug is injected into the thigh muscle.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, and 360 minutes post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged at 4°C to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method or a specific radioimmunoassay (RIA).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as elimination half-life (t½), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC) are calculated using non-compartmental analysis software.

In Vivo Uterine Contraction Study in Rats

This protocol outlines a method to assess the in vivo uterotonic activity of this compound in anesthetized rats.

4.2.1. Methodology

-

Animals: Ovariectomized female Sprague-Dawley rats are used. To mimic the hormonal state of pregnancy, animals are pre-treated with estrogen.

-

Surgical Preparation: Rats are anesthetized, and a small incision is made in the abdomen to expose the uterus. A fluid-filled catheter connected to a pressure transducer is inserted into the uterine lumen to measure intrauterine pressure.

-

Drug Administration: this compound or vehicle is administered intravenously.

-

Data Acquisition: Intrauterine pressure is continuously recorded before and after drug administration.

-

Data Analysis: The frequency, amplitude, and duration of uterine contractions are analyzed to determine the uterotonic effect of this compound. Dose-response curves can be generated to determine the ED50.

Bioanalytical Method: Radioimmunoassay (RIA)

4.3.1. Principle

RIA is a competitive binding assay where a radiolabeled antigen (e.g., 125I-Carbetocin) competes with the unlabeled Carbetocin in the plasma sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of Carbetocin in the sample.

4.3.2. Procedure

-

Sample Preparation: Plasma samples may require extraction to remove interfering substances.

-

Assay: A known amount of radiolabeled Carbetocin and a specific anti-Carbetocin antibody are added to the plasma samples and a series of standards with known Carbetocin concentrations.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: The antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody or solid-phase separation).

-

Counting: The radioactivity of the bound fraction is measured using a gamma counter.

-

Quantification: A standard curve is generated by plotting the bound radioactivity against the concentration of the Carbetocin standards. The concentration of Carbetocin in the unknown samples is determined by interpolating their bound radioactivity values on the standard curve.

Conclusion

This compound exhibits a favorable pharmacokinetic profile with a prolonged duration of action, making it a valuable agent in the management of postpartum hemorrhage. Its pharmacodynamic effects are mediated through the selective activation of the oxytocin receptor via the Gq signaling pathway, leading to potent uterine contractions. The distinct β-arrestin-independent internalization of the receptor likely contributes to its sustained clinical efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel uterotonic agents. This in-depth understanding is crucial for optimizing its therapeutic use and ensuring maternal safety.

References

- 1. researchgate.net [researchgate.net]

- 2. portal.research.lu.se [portal.research.lu.se]

- 3. Pharmacokinetics and bioavailability of carbetocin after intravenous and intramuscular administration in cows and gilts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. admescope.com [admescope.com]

- 6. Effect of carbetocin, a long-acting oxytocin analog on the postpartum uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Long-Acting Properties of Carbetocin Acetate

For Researchers, Scientists, and Drug Development Professionals

Carbetocin acetate, a synthetic analogue of oxytocin, is a uterotonic agent with a significantly longer duration of action than native oxytocin. This property has established it as a valuable therapeutic option in the prevention of postpartum hemorrhage (PPH), particularly following cesarean section. This technical guide provides a comprehensive explanation of the core mechanisms and properties that contribute to Carbetocin's prolonged effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Molecular Structure and Enhanced Stability

Carbetocin's long-acting nature is fundamentally rooted in its structural modifications compared to oxytocin.[1] These alterations confer greater resistance to enzymatic degradation.[1] Specifically, Carbetocin features:

-

Deamination of the N-terminal cysteine: The amino group of the N-terminal cysteine is replaced with a hydrogen atom.[1]

-

Modification of the disulfide bond: The disulfide bond is altered to a thio-ether bond.[1]

-

Methylation of the tyrosine residue: The hydroxyl group of tyrosine is substituted with a methyloxyl group.[1]

These changes protect Carbetocin from degradation by enzymes such as aminopeptidases and disulfidases, which rapidly metabolize oxytocin.[1] This enhanced stability is a primary contributor to its extended half-life and sustained clinical effect.[2]

Pharmacokinetics: A Sustained Presence

The pharmacokinetic profile of Carbetocin is characterized by a longer half-life and sustained plasma concentrations compared to oxytocin. This ensures a prolonged interaction with its target receptors.

| Parameter | Carbetocin | Oxytocin | Reference |

| Elimination Half-life (IV) | ~40-55 minutes | ~4-10 minutes | [1][2][3][4][5][6][7][8] |

| Bioavailability (IM) | ~77-80% | Not typically administered IM for PPH prevention | [3][4][9] |

| Time to Peak Concentration (IM) | < 30 minutes | N/A | [3][4][10] |

| Onset of Action (IV) | Within 1-2 minutes | Rapid | [9][11] |

Experimental Protocol: Pharmacokinetic Analysis in Nonpregnant Women

A study by Sweeney et al. investigated the pharmacokinetics of Carbetocin in healthy nonpregnant women. The protocol involved:

-

Subject Recruitment: Healthy female volunteers were recruited for the study.

-

Drug Administration: Carbetocin was administered as a single intravenous (IV) dose (0.4 mg or 0.8 mg) or intramuscular (IM) dose.

-

Blood Sampling: Serial blood samples were collected at predefined time points post-administration.

-

Bioanalysis: Plasma concentrations of Carbetocin were quantified using a validated analytical method (e.g., radioimmunoassay or LC-MS/MS).

-

Pharmacokinetic Modeling: The resulting concentration-time data was analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as half-life, volume of distribution, and bioavailability.[3]

Pharmacodynamics: Prolonged Uterine Response

Carbetocin exerts its effect by binding to oxytocin receptors in the myometrium, initiating a cascade of events that leads to uterine contractions.[2][10] The key to its long-acting property lies in the sustained nature of this response.

| Parameter | Carbetocin | Oxytocin | Reference |

| Duration of Uterine Contractions (IV) | Rhythmic contractions for ~60 minutes | Shorter duration, requiring continuous infusion for sustained effect | [1][9][12][13] |

| Duration of Uterine Contractions (IM) | Rhythmic contractions for ~120 minutes | N/A | [1][9][12][13][14] |

| Receptor Binding Affinity (Ki) | 7.1 nM | Higher affinity (Ki = 0.71 nM) | [15][16][17][18][19] |

While Carbetocin has a slightly lower binding affinity for the oxytocin receptor compared to oxytocin, its prolonged presence in the circulation and at the receptor site leads to a more sustained uterotonic effect.[15][17]

Experimental Protocol: Assessment of Uterine Contractility

The uterotonic activity of Carbetocin has been evaluated both in vitro and in vivo.

In Vitro Studies on Isolated Myometrial Strips:

-

Tissue Preparation: Myometrial tissue samples are obtained from biopsies during cesarean sections.

-

Strip Mounting: Small strips of the myometrium are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Contraction Measurement: The strips are connected to an isometric force transducer to record contractile activity.

-

Drug Addition: After a stabilization period, increasing concentrations of Carbetocin or oxytocin are added to the bath.

-

Data Analysis: The amplitude and frequency of contractions are measured to construct dose-response curves and determine parameters like EC50.[20][21]

In Vivo Studies in Postpartum Women:

-

Patient Recruitment: Women undergoing cesarean section are enrolled in randomized controlled trials.

-

Drug Administration: A single dose of Carbetocin (e.g., 100 µg IV) or an oxytocin infusion is administered after delivery.

-

Uterine Tone Assessment: Uterine tone is assessed by manual palpation by an experienced obstetrician or using an intrauterine pressure catheter.

-

Outcome Measures: The primary outcomes often include the need for additional uterotonic agents and estimated blood loss. Secondary outcomes can include the duration and strength of uterine contractions.[8][12][14][22]

Signaling Pathway and Receptor Interaction

Carbetocin acts as an agonist at the oxytocin receptor, which is a G-protein coupled receptor (GPCR).[10] Upon binding, it activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C, ultimately leading to myometrial contraction.[2]

While both oxytocin and Carbetocin activate this pathway, there is evidence to suggest that Carbetocin is a biased agonist. It has been shown to be a partial agonist for Gq protein coupling and does not promote β-arrestin-mediated receptor recycling to the same extent as oxytocin.[17] This could contribute to a more sustained signaling response and a lower degree of receptor desensitization.

Clinical Implications and Advantages

The long-acting properties of Carbetocin offer several clinical advantages over oxytocin for the prevention of PPH:

-

Single-dose administration: A single bolus of Carbetocin is sufficient, eliminating the need for a prolonged intravenous infusion and reducing the risk of dosage errors.[6]

-

Reduced need for additional uterotonics: Clinical trials have consistently shown that women who receive Carbetocin are less likely to require additional uterotonic medications compared to those who receive oxytocin.[8][11]

-

Sustained uterine tone: Carbetocin provides a more prolonged and stable uterine contraction, which is crucial for preventing uterine atony.[5][22]

References

- 1. Carbetocin: Pharmacology and Adverse Effects_Chemicalbook [chemicalbook.com]

- 2. What is the mechanism of Carbetocin? [synapse.patsnap.com]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. ferring.ca [ferring.ca]

- 5. Hemodynamic and Uterotonic Effects of Carbetocin Versus Oxytocin in a Cesarean Section With a High Risk of Postpartum Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Adverse Effects of Carbetocin versus Oxytocin in the Prevention of Postpartum Haemorrhage after Caesarean Section: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbetocin versus oxytocin in caesarean section with high risk of post-partum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mims.com [mims.com]

- 10. Carbetocin - Wikipedia [en.wikipedia.org]

- 11. Carbetocin in comparison with oxytocin in several dosing regimens for the prevention of uterine atony after elective caesarean section in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of carbetocin, a long-acting oxytocin analog on the postpartum uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of carbetocin, a long-acting oxytocin analog on the « metajournal.com [metajournal.com]

- 14. Carbetocin for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Carbetocin | Oxytocin receptor agonist | Probechem Biochemicals [probechem.com]

- 17. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. abmole.com [abmole.com]

- 19. This compound Datasheet DC Chemicals [dcchemicals.com]

- 20. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. caymanchem.com [caymanchem.com]

- 22. Postpartum uterine response to oxytocin and carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbetocin Acetate: A Deep Dive into Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin acetate, a long-acting synthetic analogue of the neuropeptide hormone oxytocin, is a critical therapeutic agent primarily utilized for the prevention of postpartum hemorrhage.[1][2] Its clinical efficacy is intrinsically linked to its specific interactions with oxytocin and vasopressin receptors. This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Receptor Binding Affinity and Selectivity

Carbetocin exhibits a distinct receptor binding profile, demonstrating high affinity for the oxytocin receptor (OTR) while displaying significantly lower affinity for vasopressin receptors (V1a, V1b, and V2). This selectivity is a key pharmacological feature that differentiates it from endogenous oxytocin.

Quantitative Binding Affinity Data

The binding affinities of carbetocin and, for comparison, oxytocin to human and rat oxytocin and vasopressin receptors are summarized in the tables below. The data are presented as inhibition constants (Ki) or dissociation constants (Kd), which are measures of the drug's binding affinity for a receptor. A lower Ki or Kd value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki) of Carbetocin for Oxytocin and Vasopressin Receptors

| Ligand | Receptor | Species | Ki (nM) | Reference |

| Carbetocin | Oxytocin Receptor (OTR) | Rat | 1.96 | [3] |

| Carbetocin | Oxytocin Receptor (OTR) | Human | 7.1 | [4][5] |

| Carbetocin | Vasopressin V1a Receptor (V1aR) | Rat | 7.24 | [3][6] |

| Carbetocin | Vasopressin V2 Receptor (V2R) | Rat | 61.3 | [3][6] |

Table 2: Comparative Binding Affinities (Ki/Kd) of Carbetocin and Oxytocin

| Ligand | Receptor | Species | Ki/Kd (nM) | Reference |

| Carbetocin | Oxytocin Receptor (OTR) | Rat | 1.96 (Ki) | [3] |

| Oxytocin | Oxytocin Receptor (OTR) | Human | 1.2 (Kd) | [7] |

| Carbetocin | Vasopressin V1a Receptor (V1aR) | Rat | 7.24 (Ki) | [3][6] |

| Carbetocin | Vasopressin V1b Receptor (V1bR) | Human | No significant activation observed up to 10 µM | [3][8] |

| Carbetocin | Vasopressin V2 Receptor (V2R) | Rat | 61.3 (Ki) | [3][6] |

Note: Direct comparative Ki values for oxytocin at all vasopressin receptor subtypes were not consistently available in the provided search results.

The data clearly indicate that carbetocin possesses a high affinity for the oxytocin receptor, comparable to that of oxytocin itself. However, its affinity for the V1a receptor is notably lower, and its affinity for the V2 receptor is substantially weaker.[3][6] Furthermore, studies have shown that carbetocin does not significantly activate V1a and V1b receptors at concentrations as high as 10 µM, and may even act as a competitive antagonist at these sites.[3][8] This high selectivity for the oxytocin receptor over vasopressin receptors is a distinguishing characteristic of carbetocin.

Functional Selectivity and Signaling Pathways

Beyond its binding affinity, carbetocin demonstrates remarkable functional selectivity in its downstream signaling. While oxytocin can couple to multiple G-protein subtypes, including Gq, Gi, and Go, carbetocin selectively activates the OTR/Gq pathway.[3][8][9] This biased agonism is a crucial aspect of its molecular pharmacology.

Oxytocin Receptor (OTR) Signaling Pathway

The activation of the OTR by an agonist like carbetocin primarily initiates a signaling cascade through the Gαq/11 protein.[7] This pathway is detailed below:

-

Agonist Binding: Carbetocin binds to the OTR, inducing a conformational change in the receptor.

-

G-Protein Activation: The activated OTR couples with the heterotrimeric G-protein Gαq/11, leading to the exchange of GDP for GTP on the Gαq subunit.

-

PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Cellular Response: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction.[1]

Carbetocin-induced OTR/Gq signaling pathway.

Experimental Protocols

The determination of receptor binding affinity is predominantly achieved through radioligand binding assays. These assays are a sensitive and quantitative method for measuring ligand-receptor interactions in vitro.[7]

Radioligand Competition Binding Assay Workflow

A typical workflow for a competition radioligand binding assay to determine the inhibition constant (Ki) of a test compound like carbetocin is outlined below.

Workflow for a radioligand competition binding assay.

Detailed Methodology: Radioligand Competition Binding Assay

The following protocol is a generalized procedure for determining the binding affinity of carbetocin for the oxytocin receptor.

1. Membrane Preparation:

-

Culture cells expressing the recombinant human oxytocin receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and resuspend the cell pellet in ice-cold lysis buffer.

-

Homogenize the cell suspension on ice to lyse the cells and release the membranes.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it.

-

Determine the protein concentration of the membrane preparation using a suitable method, such as a BCA assay.[7][10]

2. Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the following in order:

-

Membrane preparation (containing a specific amount of protein).

-

A serial dilution of the unlabeled test compound (carbetocin).

-

A fixed concentration of the radiolabeled ligand (e.g., [³H]-Oxytocin). The concentration of the radioligand is typically at or below its Kd value.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.

-

Total binding is determined in the absence of any competing unlabeled ligand.

-

Incubate the plate for a specific time at a controlled temperature (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[10]

3. Separation and Detection:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C). This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Conclusion

This compound's pharmacological profile is defined by its high affinity and selectivity for the oxytocin receptor, coupled with its unique functional selectivity for the Gq signaling pathway. This combination of properties contributes to its sustained uterotonic effects and favorable side-effect profile compared to oxytocin. A thorough understanding of its receptor binding kinetics and downstream signaling, as elucidated through techniques like radioligand binding assays, is paramount for the continued development and optimization of oxytocin receptor modulators for various therapeutic applications.

References

- 1. What is the mechanism of Carbetocin? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. giffordbioscience.com [giffordbioscience.com]

In Vitro Characterization of Carbetocin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin acetate is a long-acting synthetic analogue of the neuropeptide hormone oxytocin. It is primarily utilized in clinical settings to prevent postpartum hemorrhage by inducing uterine contractions. Its favorable pharmacokinetic profile, characterized by a longer half-life compared to endogenous oxytocin, makes it a subject of significant interest in obstetric medicine and related research fields. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its receptor binding affinity, functional activity, and the underlying signaling pathways. The experimental protocols described herein are intended to serve as a detailed resource for researchers engaged in the study of this compound.

Receptor Binding Affinity

This compound is a high-affinity agonist for the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). Its binding affinity has been quantified using radioligand binding assays, which measure the ability of Carbetocin to displace a radiolabeled ligand from the receptor.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Ki (nM) | Kd (nM) | Species/Cell Line | Reference(s) |

| Oxytocin Receptor | This compound | 7.1 | - | Not specified | [1][2] |

| Oxytocin Receptor (chimeric N-terminus E1) | This compound | 1,170 | - | Not specified | [1][2] |

| Oxytocin Receptor (chimeric E13) | This compound | 13 | - | Not specified | [1] |

| Oxytocin Receptor (chimeric E123) | This compound | 56 | - | Not specified | [1] |

| Oxytocin Receptor (chimeric E1234) | This compound | 37 | - | Not specified | [1] |

| Oxytocin Receptor | Carbetocin | - | 1.96 | Rat | |

| Vasopressin V2 Receptor | Carbetocin | - | 61.3 | Rat |

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines the steps for determining the binding affinity of this compound for the oxytocin receptor.

1. Materials and Reagents:

-

Receptor Source: Membrane preparations from cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells), or tissue homogenates from uterine myometrium.

-

Radioligand: [³H]-Oxytocin or a high-affinity radio-iodinated antagonist like [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well Filter Plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

2. Membrane Preparation:

-

Culture cells expressing the human oxytocin receptor to a sufficient density.

-

Harvest the cells and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

3. Assay Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 150 µL of receptor membrane suspension.

-

Non-specific Binding (NSB): 50 µL of unlabeled oxytocin (1 µM), 50 µL of radioligand, and 150 µL of receptor membrane suspension.

-

Competition: 50 µL of this compound at various concentrations, 50 µL of radioligand, and 150 µL of receptor membrane suspension.

-

-

Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Terminate the assay by rapid filtration through the pre-soaked filter plates using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plates and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Activity

This compound acts as a potent agonist at the oxytocin receptor, initiating a signaling cascade that leads to physiological responses, most notably the contraction of uterine smooth muscle.

Table 2: Functional Activity of this compound

| Assay | Parameter | Value | Species/Tissue | Reference(s) |

| Uterine Contraction | EC₅₀ | 48 nM | Isolated rat uterine strips |

Experimental Protocol: In Vitro Uterine Muscle Contraction Assay

This protocol describes the measurement of uterine muscle contraction in response to this compound using an organ bath system.

1. Materials and Reagents:

-

Tissue Source: Uterine tissue from rats or human biopsies obtained with appropriate ethical approval.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM Glucose), aerated with 95% O₂ / 5% CO₂.

-

Test Compound: this compound.

-

Positive Control: Oxytocin.

-

Organ Bath System: Equipped with isometric force transducers and a data acquisition system.

2. Tissue Preparation:

-

Obtain fresh uterine tissue and immediately place it in ice-cold, aerated PSS.

-

Under a dissecting microscope, carefully dissect longitudinal strips of myometrium (approximately 2 mm wide and 10 mm long).

-

Mount the tissue strips vertically in the organ bath chambers filled with PSS maintained at 37°C and continuously aerated.

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an initial tension of 1-2 g and allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15-20 minutes, until a stable baseline of spontaneous contractions is achieved.

3. Assay Procedure:

-

After equilibration, record the baseline spontaneous contractile activity for a defined period.

-

Prepare a cumulative concentration-response curve for this compound. Start by adding the lowest concentration of Carbetocin to the organ bath.

-

Allow the tissue to respond until a stable plateau is reached (typically 3-5 minutes).

-

Without washing, add the next higher concentration of Carbetocin.

-

Repeat this process until the maximum contractile response is achieved.

-

At the end of the experiment, wash the tissue extensively with PSS to return to baseline.

4. Data Analysis:

-

Measure the amplitude and frequency of contractions at baseline and in response to each concentration of this compound.

-

Calculate the contractile response as a percentage of the maximum response to a reference agonist (e.g., oxytocin) or as the integral of the force over time.

-

Plot the percentage of maximal response against the logarithm of the this compound concentration.

-

Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum contractile response) by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

This compound's agonistic effect on the oxytocin receptor is primarily mediated through the Gαq signaling pathway. This pathway is characterized by its independence from β-arrestin-mediated receptor internalization, a feature that distinguishes it from the signaling induced by endogenous oxytocin.

This compound Signaling Pathway

Caption: this compound signaling pathway in myometrial cells.

Experimental Protocol: Gq-Mediated Calcium Mobilization Assay

This protocol details a method for measuring the increase in intracellular calcium concentration following the activation of the Gq pathway by this compound.

1. Materials and Reagents:

-

Cell Line: HEK293 or CHO cells stably expressing the human oxytocin receptor.

-

Calcium-sensitive Fluorescent Dye: Fluo-4 AM or Fura-2 AM.

-

Pluronic F-127.

-

Probenecid.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: this compound.

-

Positive Control: A known OTR agonist (e.g., oxytocin).

-

Black, clear-bottom 96-well or 384-well plates.

-

Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).

2. Cell Preparation:

-

Seed the cells into the black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Incubate the cells at 37°C in a 5% CO₂ incubator overnight.

3. Dye Loading:

-

Prepare the dye loading solution by dissolving Fluo-4 AM in anhydrous DMSO to make a stock solution.

-

On the day of the assay, dilute the Fluo-4 AM stock solution in assay buffer containing Pluronic F-127 (to aid in dye solubilization) and probenecid (to prevent dye leakage from the cells).

-

Remove the culture medium from the cell plates and add the dye loading solution to each well.

-

Incubate the plates at 37°C for 60 minutes in the dark.

-

After incubation, wash the cells twice with assay buffer to remove excess dye.

-

Add fresh assay buffer to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.

4. Assay Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate.

-

Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.

-

Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

-

Use the automated injector to add the this compound solutions to the respective wells.

-

Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.

5. Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Normalize the data by expressing the response as a percentage of the maximal response to a saturating concentration of a reference agonist.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Conclusion

The in vitro characterization of this compound reveals it to be a potent and selective agonist of the oxytocin receptor, with a distinct signaling profile that favors the Gq pathway and is independent of β-arrestin. The methodologies detailed in this guide provide a robust framework for the continued investigation of this compound and other oxytocin analogues, facilitating a deeper understanding of their pharmacological properties and therapeutic potential.

References

A Technical Guide to the Stability and Storage of Carbetocin Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for carbetocin acetate, a long-acting synthetic analogue of oxytocin used for the prevention of postpartum hemorrhage (PPH). Particular focus is given to the heat-stable formulation, a critical innovation for use in regions where maintaining a consistent cold chain is challenging.

Introduction

This compound's molecular structure confers greater stability compared to oxytocin, allowing for the development of a formulation that can withstand higher temperatures.[1][2] This guide synthesizes key findings on its stability profile, degradation pathways, and optimal storage conditions, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to support research and drug development efforts.

Physicochemical Properties and Formulation

The heat-stable formulation of this compound is an isotonic solution containing 0.1 mg/mL of carbetocin.[1][3] Its enhanced stability is achieved through a specific formulation optimized for pH and the inclusion of excipients that protect against degradation.

Table 1: Composition of Heat-Stable this compound Formulation [1][3]

| Component | Concentration | Purpose |

| Carbetocin | 0.1 mg/mL | Active Pharmaceutical Ingredient |

| Succinic Acid | 10 mM | Buffering Agent |

| D-Mannitol | 47 mg/mL | Isotonicity Agent |

| L-Methionine | 1 mg/mL | Antioxidant |

| Sodium Hydroxide | As needed | pH adjustment |

| Optimal pH | 5.25–5.65 | Minimizes degradation |

Stability Data

Extensive stability studies have been conducted on the heat-stable formulation of this compound under various conditions, following International Council for Harmonisation (ICH) guidelines.[3] The data demonstrates remarkable stability, particularly when compared to oxytocin.

Long-Term and Accelerated Stability